molecular formula C28H28FN3O3 B2611521 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018125-07-9

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2611521
CAS No.: 1018125-07-9
M. Wt: 473.548
InChI Key: NAZAAVZVQUFLHS-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one moiety. Key structural elements include:

  • A 3,5-dimethylphenoxy group attached via a 2-hydroxypropyl chain to the benzimidazole nitrogen.
  • A 3-fluorophenyl substituent on the pyrrolidin-2-one ring.
    These functional groups contribute to its unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and steric bulk, which are critical for interactions with biological targets or materials .

Properties

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-10-19(2)12-24(11-18)35-17-23(33)16-32-26-9-4-3-8-25(26)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZAAVZVQUFLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including temperature and solvent variations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact pathways and targets depend on the compound’s specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzimidazole-pyrrolidinone derivatives. Below is a comparative analysis of its structural and functional attributes relative to analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Phenoxy Group Substituents Pyrrolidinone Substituent Molecular Formula Molecular Weight (g/mol) Key Identifier
Target Compound (4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one) 3,5-dimethylphenoxy, 2-hydroxypropyl 3-fluorophenyl C₃₀H₂₈FN₃O₃ 504.55 -
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 3,4-dimethylphenoxy, 2-hydroxypropyl 4-methoxyphenyl C₃₀H₃₀N₄O₄ 522.59 MFCD12548209
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Phenoxypropyl Phenyl C₂₆H₂₅N₃O₂ 423.50 637754-89-3
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one 2-fluorobenzyl 3-methylphenyl C₂₆H₂₃FN₄O 434.49 848063-89-8
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride 2,6-dimethylphenoxyethyl 4-fluorophenylmethyl C₂₈H₂₇ClFN₄O₂ 513.99 (HCl salt) 1049746-50-0

Structural and Functional Insights

Phenoxy Group Variations: The 3,5-dimethylphenoxy group in the target compound introduces steric bulk and electron-withdrawing effects due to methyl and fluorine substituents. In contrast, the 3,4-dimethylphenoxy analog () has adjacent methyl groups, which may alter π-π stacking interactions.

Pyrrolidinone Substituents: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-methoxyphenyl group (electron-donating, ) or 4-fluorophenylmethyl (enhanced hydrophobicity, ).

Linker Modifications: The 2-hydroxypropyl chain in the target compound enables hydrogen bonding, unlike the phenoxypropyl () or ethyl () linkers. The 2-fluorobenzyl group () introduces rigidity and positional fluorine effects .

Research Findings

  • NMR Profiling: Comparative NMR studies (as in ) reveal that substituent positions (e.g., 3,5- vs. 3,4-dimethylphenoxy) induce distinct chemical shifts in regions A (positions 39–44) and B (29–36), aiding structural differentiation (Figure 6, ).
  • Synthetic Challenges : The hydroxypropyl and fluorophenyl groups in the target compound may complicate synthesis due to steric hindrance and regioselectivity issues, unlike simpler analogs (e.g., ) .
  • Lumping Strategy: Per , lumping structurally similar compounds (e.g., benzimidazole-pyrrolidinones) could streamline property prediction, but substituent-specific effects (e.g., fluorine position) necessitate individualized analysis.

Biological Activity

The compound 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that exhibits a range of biological activities. Its unique structure combines a benzodiazole moiety, a pyrrolidinone ring, and a phenoxy group, which contribute to its potential therapeutic applications.

  • Molecular Formula : C28H28FN3O3
  • Molecular Weight : 473.5 g/mol
  • IUPAC Name : 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The benzodiazole core is known for its affinity to bind with nucleic acids and proteins, while the fluorophenyl group enhances binding through hydrophobic interactions. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, potentially resulting in therapeutic effects against various diseases.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing benzodiazole and pyrrolidinone structures have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture models. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Antimicrobial Activity

In addition to antitumor effects, compounds related to this structure have shown promising antimicrobial activities. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives possess the ability to inhibit bacterial growth effectively . The mechanism likely involves the disruption of bacterial cell walls or interference with essential metabolic processes.

Anti-inflammatory Properties

Compounds similar to the one have also been investigated for their anti-inflammatory activities. In vivo studies demonstrated that these compounds could significantly reduce inflammation in animal models by inhibiting pathways involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on the compound's analogs showed that they effectively inhibited tumor growth in vitro at low concentrations. The IC50 values for cell lines A549 and HCC827 were reported as 6.26 μM and 6.48 μM respectively in 2D assays, indicating strong cytotoxicity against cancer cells while sparing normal fibroblast cells .

Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against Escherichia coli and Staphylococcus aureus. Results indicated that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics used in clinical settings .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (μM) Reference
AntitumorA5496.26
AntitumorHCC8276.48
AntimicrobialE. coli<10
AntimicrobialS. aureus<10

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